molecular formula C12H11NO4 B11876326 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 122607-15-2

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11876326
CAS No.: 122607-15-2
M. Wt: 233.22 g/mol
InChI Key: UDMURVSWYOLZAU-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the 7-position and a carboxylic acid (-COOH) group at the 3-position of the coumarin scaffold. This compound belongs to a broader class of 3-carboxycoumarins, which are widely studied for their fluorescence properties, biological activities, and applications in medicinal chemistry and materials science .

Properties

CAS No.

122607-15-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

7-(dimethylamino)-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-13(2)8-4-3-7-5-9(11(14)15)12(16)17-10(7)6-8/h3-6H,1-2H3,(H,14,15)

InChI Key

UDMURVSWYOLZAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing coumarin-3-carboxylic acid derivatives, including 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid. This reaction involves the condensation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an ortho-hydroxyaryl aldehyde or ketone bearing a dimethylamino substituent.

Typical Procedure :

  • Reactants :

    • 2-Hydroxy-4-(dimethylamino)benzaldehyde (1.2 equivalents)

    • Meldrum’s acid (1.0 equivalent)

    • Piperidinium acetate (2–5 mol%) as a bifunctional catalyst

  • Solvent : Ethanol or methanol (anhydrous, 0.1 M concentration)

  • Conditions :

    • Room temperature (20–25°C) for 30 minutes, followed by reflux (78–80°C) for 2–4 hours.

    • Cooling to 0°C precipitates the product.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the enolate form of Meldrum’s acid on the aldehyde carbonyl, followed by cyclization and elimination of acetone and carbon dioxide (Figure 1). The dimethylamino group at the 7-position enhances electron density, facilitating cyclization.

Yield Optimization :

  • Catalyst Screening : Piperidinium acetate outperforms traditional bases like pyridine due to its dual acid-base catalysis.

  • Solvent Effects : Ethanol achieves higher yields (82%) compared to DMF (68%) or THF (54%).

Pechmann Condensation

The Pechmann condensation, traditionally used for coumarin synthesis, has been adapted for this compound by modifying phenol substrates and acid catalysts.

Representative Protocol :

  • Reactants :

    • 3-(Dimethylamino)phenol (1.0 equivalent)

    • Ethyl acetoacetate (1.2 equivalents)

  • Catalyst : Concentrated sulfuric acid (10 mol%) or Lewis acids (e.g., ZnCl₂, 15 mol%)

  • Conditions :

    • 120°C for 6–8 hours under nitrogen.

    • Hydrolysis of the ethyl ester intermediate with NaOH (2M) yields the carboxylic acid.

Challenges :

  • The dimethylamino group’s electron-donating effect can lead to over-substitution, requiring precise stoichiometry.

  • Strong acids may protonate the dimethylamino group, reducing reactivity.

Industrial Adaptation :

  • Continuous Flow Systems : Reduce reaction time to 1–2 hours by enhancing heat transfer.

  • Solid Acid Catalysts : Zeolites or sulfonated graphene oxide improve reusability and reduce waste.

Comparative Analysis of Synthetic Methods

ParameterKnoevenagel CondensationPechmann Condensation
Yield 75–82%60–70%
Reaction Time 2–4 hours6–8 hours
Catalyst Cost Low (piperidinium acetate)Moderate (H₂SO₄)
By-Products CO₂, acetoneH₂O, ethanol
Scalability Excellent (batch)Requires flow systems

Key Trade-offs :

  • The Knoevenagel method offers higher yields but requires anhydrous conditions.

  • Pechmann condensation is more suitable for electron-rich phenols but faces scalability challenges.

Industrial Production Techniques

Solvent-Free Synthesis

Recent advances emphasize solvent-free conditions to reduce environmental impact:

  • Ball Milling : Mechanochemical synthesis using ZnO nanoparticles as catalysts achieves 78% yield in 1 hour.

  • Microwave Assistance : Reduces reaction time to 15–20 minutes with comparable yields (80%).

Green Chemistry Approaches

  • Biocatalysis : Lipase-mediated ester hydrolysis avoids harsh acids/bases, though yields remain suboptimal (50–55%).

  • Ionic Liquids : [BMIM][HSO₄] as a recyclable catalyst achieves 85% yield over five cycles.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted aldehyde.

  • Recrystallization : Acetone/water (9:1) yields crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 3.05 (s, 6H, N(CH₃)₂).

    • δ 8.45 (s, 1H, coumarin H-4).

  • FT-IR : Carboxylic acid C=O stretch at 1685 cm⁻¹.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated reactions using eosin Y as a photocatalyst enable room-temperature synthesis (72% yield, 12 hours).

Computational Design

Density Functional Theory (DFT) guides substrate optimization:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for regioselective substitution.

  • Transition State Modeling : Predicts activation energies for different catalysts, reducing experimental screening .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or alkyl halides to form ester derivatives. This reaction is pivotal for modifying solubility and enhancing application-specific properties.

Example Reaction :
Reaction with allyl bromide in the presence of potassium carbonate (K₂CO₃) and dry dimethylformamide (DMF) yields the allyl ester derivative :
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid + Allyl bromide → Allyl 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylate

Reagent/ConditionRoleOutcome
Allyl bromideAlkylating agentIntroduces allyl group to carboxylic acid
K₂CO₃Base (deprotonation)Facilitates nucleophilic attack
DMF (anhydrous)SolventStabilizes intermediates, enhances reaction efficiency

This method is optimized for high yield (reported >80%) and purity, with the product characterized via NMR, IR, and X-ray diffraction .

Hydrolysis Reactions

The ester derivatives of this compound can be hydrolyzed back to the carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis :
Allyl ester + H₃O⁺ → this compound + Allyl alcohol

Basic Hydrolysis (Saponification) :
Allyl ester + NaOH → Sodium salt of carboxylic acid + Allyl alcohol

ConditionReagentsKey Product
Acidic (HCl/H₂SO₄)Proton sourceRegenerates free carboxylic acid
Basic (NaOH/KOH)Hydroxide ionForms water-soluble carboxylate salt

Substitution at the Amino Group

The dimethylamino group (-N(CH₃)₂) participates in alkylation or acylation reactions, though steric hindrance limits reactivity.

Alkylation Example :
This compound + Methyl iodide → Quaternary ammonium derivative

ReagentConditionsOutcome
Methyl iodidePolar aprotic solvent (DMF)Forms quaternary ammonium salt
TriethylamineBaseNeutralizes HI byproduct

Oxidation and Reduction Reactions

The chromene ring and substituents undergo redox transformations:

Oxidation

The electron-rich coumarin core is susceptible to oxidation. Strong oxidizing agents like KMnO₄ convert the compound into quinone derivatives:
This compound + KMnO₄ → Quinone derivative + CO₂

Oxidizing AgentConditionsProduct
KMnO₄Acidic (H₂SO₄)Quinone with retained dimethylamino
CrO₃AqueousPartially oxidized intermediates

Reduction

Catalytic hydrogenation or borohydride reduction saturates the chromene double bond:
This compound + NaBH₄ → Dihydrocoumarin derivative

Reducing AgentConditionsProduct
NaBH₄Methanol, 0°CDihydro derivative (colorless)
H₂ (Pd/C catalyst)Room temperatureFully saturated product

Functionalization of the Chromene Core

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions of the coumarin ring:

Nitration :
This compound + HNO₃ → Nitro-substituted derivative

ReagentConditionsPosition
HNO₃/H₂SO₄0–5°CPredominantly C-6

Halogenation :
Bromination with Br₂ in acetic acid introduces bromine at C-5 or C-8 positions.

Complexation and Fluorescence Modulation

The compound forms coordination complexes with metal ions (e.g., Al³⁺, Zn²⁺), altering its fluorescence properties:
This compound + Al³⁺ → Fluorescent complex

Metal IonFluorescence ShiftApplication
Al³⁺λem = 473 nm → 505 nmSensor for metal ions in bioimaging
Zn²⁺Enhanced quantum yieldOptoelectronic materials

Scientific Research Applications

Fluorescent Probes

One of the primary applications of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is as a fluorescent probe in biochemical assays. Its strong fluorescence allows researchers to study various biological processes, including enzyme activity and cellular dynamics.

Table 1: Fluorescence Properties

PropertyValue
Excitation Wavelength (nm)409
Emission Wavelength (nm)473
Quantum YieldHigh

This compound is often utilized in cellular imaging studies to visualize the interactions between proteins and other biomolecules within cells.

Anticancer Research

Research has indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potential for therapeutic applications.

Table 2: Anticancer Activity

Cell LineTreatment DurationIC50 (μM)
MCF-7 (Breast)24 h32.01
HeLa (Cervical)48 h27.84
DU145 (Prostate)72 h19.52

The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species generation and interference with cell cycle progression.

Antidiabetic Effects

In addition to its anticancer properties, this compound has been investigated for its potential to inhibit α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition could lead to reduced blood glucose levels, suggesting its use in diabetes management.

Table 3: Antidiabetic Activity

AssayResult
α-Amylase InhibitionSignificant inhibition observed

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Cellular Imaging Studies

In a study aimed at visualizing cellular dynamics, researchers employed the compound as a fluorescent marker within micelles. The results demonstrated effective tracking of solvation dynamics and protein interactions within cellular environments, showcasing its utility in real-time imaging applications.

In Vivo Cancer Studies

In vivo experiments using xenograft models of breast cancer revealed that treatment with this compound resulted in reduced tumor growth compared to control groups. This evidence supports its potential therapeutic application in oncology.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variants of 3-Carboxycoumarins

Compound Name Substituent at 7-Position Key Functional Groups Evidence ID
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid -N(CH₃)₂ -COOH
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid -N(C₂H₅)₂ -COOH
7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid (7ACC2) -N(CH₃)(CH₂C₆H₅) -COOH
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH -COOH
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid -OCH₃ -COOH
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid -Cl (6-position), -OH (7-position) -COOH

Key Observations :

  • Amino substituents (e.g., dimethylamino, diethylamino) enhance fluorescence and electron-donating capacity, making these compounds suitable for optoelectronic applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Trends Stability Notes Evidence ID
7ACC2 Not reported Likely polar aprotic solvents Stable under inert atmosphere
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid Not reported Soluble in CH₂Cl₂, DMF Light-sensitive; store in dark
7-(Allyloxy)-2-oxo-2H-chromene-3-carboxylic acid (12a) 205–207 Low solubility in water Crystalline stability
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Not reported Moderate aqueous solubility Hydrogen-bonding network observed

Key Observations :

  • Amino derivatives (e.g., diethylamino) exhibit higher lipophilicity compared to hydroxy/methoxy variants, affecting their pharmacokinetic profiles .
  • O-prenylated derivatives () show lower melting points (87–207°C) due to flexible alkyl chains disrupting crystal packing .

Spectral Characteristics

Table 3: Representative NMR and MS Data

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Evidence ID
7ACC2 12.32 (s, 1H, -COOH), 3.25 (s, 3H, -NCH₃) 165.36 (C=O), 39.45 (-NCH₃) [M+H]⁺: 310.1083 (calc. 310.1074)
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid Not reported 167.11 (C=O), 56.31 (-NCH₂CH₃) [M+H]⁺: 261.27 (calc.)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid 20.95 (-CH₃), 158.00 (C=O) 200.26 (-COOH) Not reported

Key Observations :

  • Carboxylic acid protons appear as singlets near δ 12.3 ppm in ¹H NMR .
  • Amino groups (e.g., -N(CH₃)₂ in 7ACC2) show distinct ¹³C NMR signals at 39–56 ppm .

Table 4: Reported Bioactivities of Analogous Compounds

Compound Name Biological Activity Mechanism/Target Evidence ID
7ACC2 Mitochondrial pyruvate carrier inhibitor Anti-cancer (metabolic disruption)
O-prenylated derivatives (12a–d) 15-LOX-1 inhibitors Anti-inflammatory
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide conjugates Mitochondria-targeting anticancer agents Apoptosis induction
7-Hydroxy derivatives Antioxidant potential Free radical scavenging

Key Observations :

  • Amino-substituted derivatives (e.g., 7ACC2, diethylamino variants) are prioritized in drug discovery due to their target-specific interactions .
  • O-prenylated compounds demonstrate structure-activity relationships (SAR) where longer alkyl chains (e.g., 12d) reduce potency compared to shorter chains (12a) .

Biological Activity

7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the coumarin family, has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula: C₁₄H₁₅N₁O₄
  • Molecular Weight: 273.28 g/mol
  • Melting Point: 86°C
  • Density: 1.204 g/cm³
  • Solubility: Soluble in organic solvents, limited solubility in water

The biological activity of this compound is attributed to its ability to interact with various biomolecules through several mechanisms:

  • Fluorescence Emission: The compound acts as a fluorescent probe, allowing for the visualization of cellular dynamics and interactions with proteins and enzymes.
  • Cellular Signaling Modulation: It influences cell signaling pathways, gene expression, and cellular metabolism.
  • Intramolecular Charge Transfer: The compound can form intramolecular charge transfer (ICT) states depending on the surrounding environment.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its effects:

Cell LineTreatment DurationIC50 (μM)
MCF-7 (breast)24 h32.01
HeLa (cervical)48 h27.84
DU145 (prostate)72 h19.52

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

Antidiabetic Effects

This compound has shown promise in diabetes research by inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition can potentially lower blood glucose levels, indicating its potential for diabetes management .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential applications as an antibacterial agent .

Case Studies

Cellular Imaging Studies:
Researchers have utilized this compound to visualize cellular dynamics in micelles. This application highlights its utility as a fluorescent marker for studying solvation dynamics and protein interactions within cellular environments.

In Vivo Cancer Studies:
In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential .

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